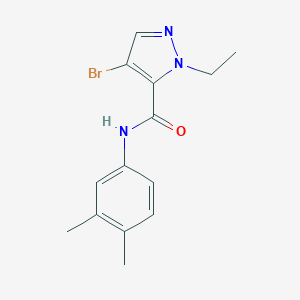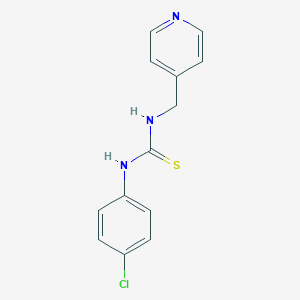![molecular formula C17H21N5 B280326 2-AMINO-4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-6,7,8,9-TETRAHYDRO-5H-CYCLOHEPTA[B]PYRIDIN-3-YL CYANIDE](/img/structure/B280326.png)
2-AMINO-4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-6,7,8,9-TETRAHYDRO-5H-CYCLOHEPTA[B]PYRIDIN-3-YL CYANIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-AMINO-4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-6,7,8,9-TETRAHYDRO-5H-CYCLOHEPTA[B]PYRIDIN-3-YL CYANIDE is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a pyrazole ring fused to a cycloheptapyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-6,7,8,9-TETRAHYDRO-5H-CYCLOHEPTA[B]PYRIDIN-3-YL CYANIDE typically involves multi-step reactions. One common method involves the condensation of appropriate starting materials under controlled conditions. For example, a four-component reaction involving hydrazine hydrate, ethyl acetoacetate, 2-hydroxybenzaldehyde, and malononitrile in water at ambient temperature can be used to synthesize similar compounds .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of specific catalysts, solvents, and temperature control to facilitate the reaction. The exact industrial methods may vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions
2-AMINO-4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-6,7,8,9-TETRAHYDRO-5H-CYCLOHEPTA[B]PYRIDIN-3-YL CYANIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as hydrogen in the presence of a catalyst.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
2-AMINO-4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-6,7,8,9-TETRAHYDRO-5H-CYCLOHEPTA[B]PYRIDIN-3-YL CYANIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-AMINO-4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-6,7,8,9-TETRAHYDRO-5H-CYCLOHEPTA[B]PYRIDIN-3-YL CYANIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole and cycloheptapyridine derivatives, such as:
Properties
Molecular Formula |
C17H21N5 |
|---|---|
Molecular Weight |
295.4 g/mol |
IUPAC Name |
2-amino-4-(1-ethyl-3-methylpyrazol-4-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C17H21N5/c1-3-22-10-14(11(2)21-22)16-12-7-5-4-6-8-15(12)20-17(19)13(16)9-18/h10H,3-8H2,1-2H3,(H2,19,20) |
InChI Key |
SNRKKASWOFPGEZ-UHFFFAOYSA-N |
SMILES |
CCN1C=C(C(=N1)C)C2=C(C(=NC3=C2CCCCC3)N)C#N |
Canonical SMILES |
CCN1C=C(C(=N1)C)C2=C(C(=NC3=C2CCCCC3)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-{[(2,4-difluorophenoxy)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B280243.png)
![N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B280244.png)
![5-[(3-chlorophenoxy)methyl]-N-(2-methoxy-5-methylphenyl)-2-furamide](/img/structure/B280245.png)
![isopropyl 4-{[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate](/img/structure/B280246.png)


![4-[(4-chlorophenoxy)methyl]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B280250.png)
![4-[(4-CHLOROPHENOXY)METHYL]-N-(2-CYANO-1-CYCLOPENTENYL)BENZAMIDE](/img/structure/B280252.png)
![N'-(4-METHOXYPHENYL)-N-[1-(3-METHYLPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]THIOUREA](/img/structure/B280255.png)
![N'-(4-METHYLPHENYL)-N-[1-(3-METHYLPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]THIOUREA](/img/structure/B280256.png)
![4-bromo-N-[4-chloro-2-(trifluoromethyl)phenyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B280261.png)

![Ethyl 4-[(2,4-dibromophenyl)amino]-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate](/img/structure/B280267.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-adamantanecarboxamide](/img/structure/B280270.png)
